
D-arabino-Heptopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-arabino-Heptopyranose is a seven-carbon sugar, also known as a heptose. It is a rare monosaccharide that plays a significant role in various biological processes. Heptoses are less common compared to hexoses and pentoses, making this compound a compound of interest in both scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-arabino-Heptopyranose can be synthesized through the shikimate pathway, which is a seven-step metabolic route found in microorganisms, fungi, and plants. The initial step involves the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to produce 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) and inorganic phosphate . This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms. For instance, Corynebacterium glutamicum, a bacterium commonly used in amino acid production, can be engineered to enhance the production of DAHP by introducing feedback-resistant variants of DAHPS .
Análisis De Reacciones Químicas
Types of Reactions: D-arabino-Heptopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its phosphorylated forms and other modified sugars.
Aplicaciones Científicas De Investigación
D-arabino-Heptopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in the biosynthesis of aromatic amino acids through the shikimate pathway.
Mecanismo De Acción
The mechanism of action of D-arabino-Heptopyranose involves its role as an intermediate in the shikimate pathway. This pathway is crucial for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . The enzyme DAHPS catalyzes the initial step, leading to the formation of DAHP, which then undergoes a series of reactions to produce chorismate, the precursor for these amino acids .
Comparación Con Compuestos Similares
- D-heptopyranose
- L-heptopyranose
- Heptofuranose
Comparison: D-arabino-Heptopyranose is unique due to its specific configuration and role in the shikimate pathway. While other heptoses like D-heptopyranose and L-heptopyranose also have seven carbon atoms, their biological roles and chemical properties can differ significantly .
Propiedades
Fórmula molecular |
C7H14O7 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
(4S,5S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4+,5?,6?,7?/m1/s1 |
Clave InChI |
BGWQRWREUZVRGI-PISWBVFHSA-N |
SMILES isomérico |
C([C@H](C1[C@H]([C@@H](C(C(O1)O)O)O)O)O)O |
SMILES canónico |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


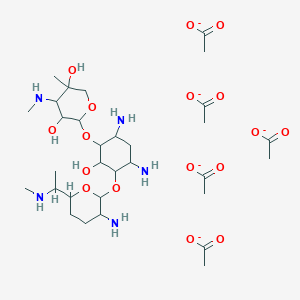
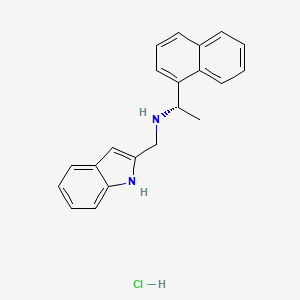
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)

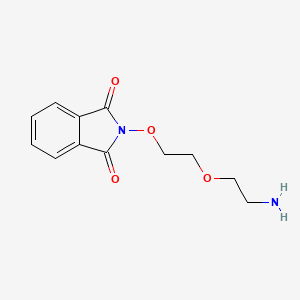
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
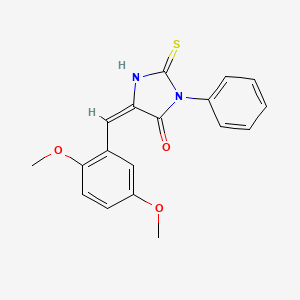

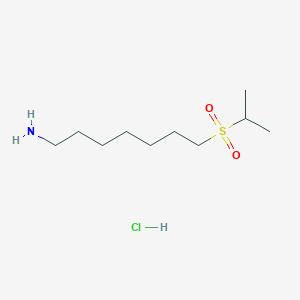
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)


